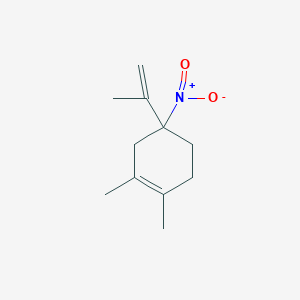
1,2-Dimethyl-4-nitro-4-(prop-1-en-2-yl)cyclohex-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dimethyl-4-nitro-4-(prop-1-en-2-yl)cyclohex-1-ene is a chemical compound with the molecular formula C11H17NO2 It is a cyclohexene derivative characterized by the presence of nitro and alkene functional groups
Métodos De Preparación
The synthesis of 1,2-Dimethyl-4-nitro-4-(prop-1-en-2-yl)cyclohex-1-ene can be achieved through several synthetic routes One common method involves the nitration of 1,2-dimethyl-4-(prop-1-en-2-yl)cyclohex-1-ene using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions
Industrial production methods for this compound may involve large-scale nitration processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, concentration of reagents, and reaction time, are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
1,2-Dimethyl-4-nitro-4-(prop-1-en-2-yl)cyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles like halides or alkoxides.
Common reagents and conditions used in these reactions include acidic or basic media, varying temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,2-Dimethyl-4-nitro-4-(prop-1-en-2-yl)cyclohex-1-ene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.
Medicine: Research into the compound’s pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,2-Dimethyl-4-nitro-4-(prop-1-en-2-yl)cyclohex-1-ene involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo bioreduction to form reactive intermediates, which may interact with cellular components, leading to various biological effects. The specific molecular targets and pathways involved depend on the compound’s structure and the biological context in which it is studied.
Comparación Con Compuestos Similares
1,2-Dimethyl-4-nitro-4-(prop-1-en-2-yl)cyclohex-1-ene can be compared with other similar compounds, such as:
1,2-Dimethyl-4-nitrocyclohex-1-ene: Lacks the prop-1-en-2-yl group, resulting in different chemical and biological properties.
4-Nitro-4-(prop-1-en-2-yl)cyclohex-1-ene: Lacks the 1,2-dimethyl substitution, affecting its reactivity and applications.
1,2-Dimethyl-4-(prop-1-en-2-yl)cyclohex-1-ene:
Propiedades
Número CAS |
59853-66-6 |
|---|---|
Fórmula molecular |
C11H17NO2 |
Peso molecular |
195.26 g/mol |
Nombre IUPAC |
1,2-dimethyl-4-nitro-4-prop-1-en-2-ylcyclohexene |
InChI |
InChI=1S/C11H17NO2/c1-8(2)11(12(13)14)6-5-9(3)10(4)7-11/h1,5-7H2,2-4H3 |
Clave InChI |
UGCYERGNUJDQFK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(CC(CC1)(C(=C)C)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,6-Diphenyl-4-(pyridin-2-yl)-2H-furo[3,2-b]pyrrole-2,5(4H)-dione](/img/structure/B14602387.png)

![2-Methylnaphtho[1,2-d][1,3]oxazole-5-carbonitrile](/img/structure/B14602403.png)
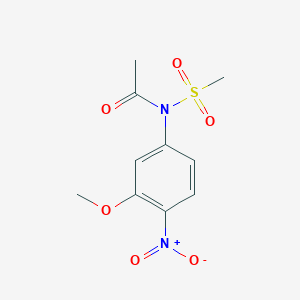


![1-[2-Bromo-1-(2-chloroethoxy)ethyl]-3-methylbenzene](/img/structure/B14602420.png)
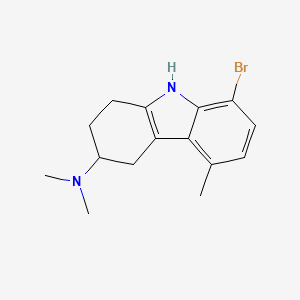
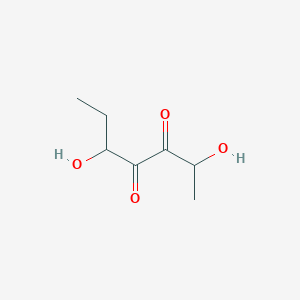
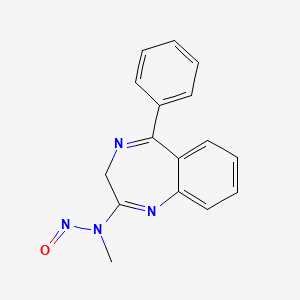

![2-Nitro-4-[2-(phenylsulfanyl)ethoxy]aniline](/img/structure/B14602449.png)
